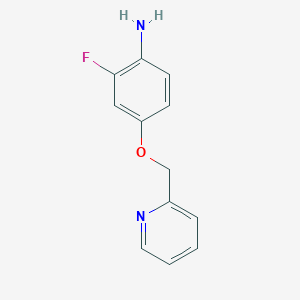
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester is an organic compound with a complex structure It features a bromine atom, a phenyl group, and an ethyl ester functional group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multiple steps. One common method starts with the bromination of 1-phenyl-cyclohexane, followed by oxidation to introduce the keto group. The final step involves esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-oxo-1-phenyl-cyclohexane carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Oxo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the bromine atom.
3-Bromo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the keto group.
Properties
Molecular Formula |
C15H17BrO3 |
|---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
ethyl 3-bromo-4-oxo-1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17BrO3/c1-2-19-14(18)15(11-6-4-3-5-7-11)9-8-13(17)12(16)10-15/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
SFLPOCDMLNCXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C(C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Indanylamino)pyrazolo[3,4-d]pyrimidine](/img/structure/B8402734.png)
![3-iodo-6-bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrole](/img/structure/B8402744.png)
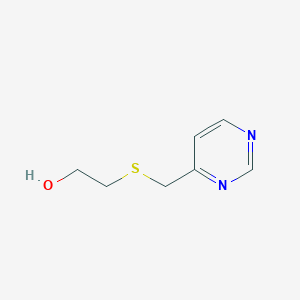
![4-Chloro-6-iodo-5-phenyl-furo[2,3-d]pyrimidine](/img/structure/B8402762.png)
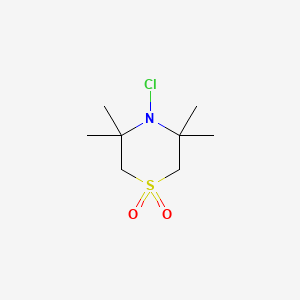
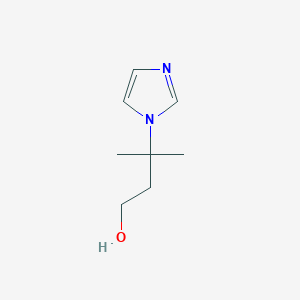
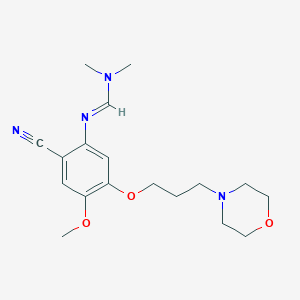
![3-(3-(Chloromethyl)pyridin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8402776.png)
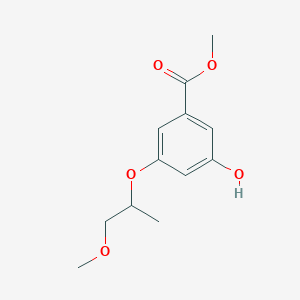
![(3aalpha,6aalpha)-3beta,6alpha-Diazidohexahydrofuro[3,2-b]furan](/img/structure/B8402787.png)
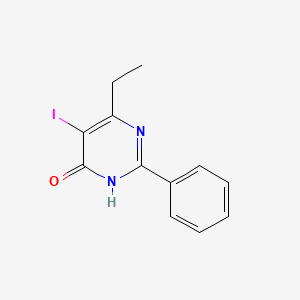
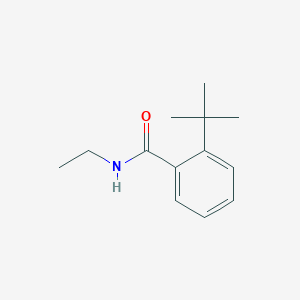
![1-Bromo-2-fluoro-4-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8402808.png)
